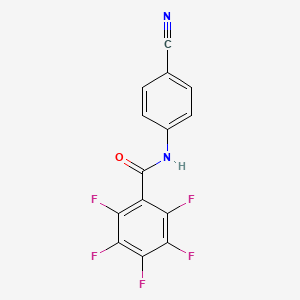![molecular formula C30H30O4S2Se2 B14136580 Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane CAS No. 89165-57-1](/img/structure/B14136580.png)
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane is an organoselenium compound characterized by a diselenide bridge between two 4-methylbenzene-1-sulfonyl groups
Vorbereitungsmethoden
The synthesis of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium diselenide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or selenones.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a radioprotective agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane involves the interaction of the diselenide bond with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These pathways include antioxidant defense mechanisms and the regulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: A naturally occurring selenium compound with biological significance.
Selenomethionine: An amino acid derivative used in nutritional supplements and research.
Eigenschaften
CAS-Nummer |
89165-57-1 |
|---|---|
Molekularformel |
C30H30O4S2Se2 |
Molekulargewicht |
676.6 g/mol |
IUPAC-Name |
1-methyl-4-[2-[[2-(4-methylphenyl)sulfonyl-1-phenylethyl]diselanyl]-2-phenylethyl]sulfonylbenzene |
InChI |
InChI=1S/C30H30O4S2Se2/c1-23-13-17-27(18-14-23)35(31,32)21-29(25-9-5-3-6-10-25)37-38-30(26-11-7-4-8-12-26)22-36(33,34)28-19-15-24(2)16-20-28/h3-20,29-30H,21-22H2,1-2H3 |
InChI-Schlüssel |
BDHLEXZDORLZGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)[Se][Se]C(CS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)



![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)

![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)

![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
